2-二苯并呋喃-2-氧基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

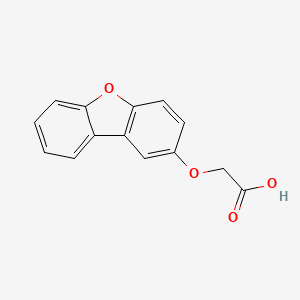

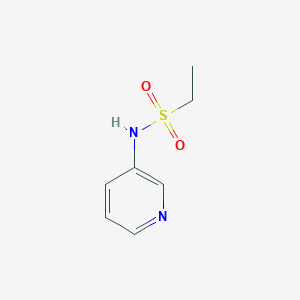

2-dibenzofuran-2-yloxyacetic Acid is a chemical compound with the molecular formula C14H10O4 . It has diverse applications in scientific research. Its unique structure enables investigations in various fields like pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of benzofuran derivatives, such as 2-dibenzofuran-2-yloxyacetic Acid, involves complex chemical reactions. For instance, benzofurans can be synthesized by palladium-catalyzed decarbonylative C−H arylation . In this process, electron-rich bis (dialkylphosphine)s such as 1,2-bis (dicyclohexylphosphino)ethane (dcype) are critical as the ligand .Molecular Structure Analysis

The molecular structure of 2-dibenzofuran-2-yloxyacetic Acid is composed of a dibenzofuran core with an oxyacetic acid functional group . The dibenzofuran core is a heterocyclic compound that consists of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives, including 2-dibenzofuran-2-yloxyacetic Acid, have been shown to exhibit a wide range of biological and pharmacological activities . These activities are often attributed to the unique chemical reactions these compounds undergo. For example, benzofuran derivatives have been found to interact with transporters similarly to MDMA .科学研究应用

Anti-Tumor Activity

2-Dibenzofuran-2-yloxyacetic acid exhibits promising anti-tumor properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits angiogenesis. Further investigations are ongoing to harness its potential as an anti-cancer drug candidate .

Antibacterial Applications

The compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes, making it a valuable candidate for novel antibiotics. Researchers are investigating its efficacy against drug-resistant strains .

Anti-Oxidative Properties

2-Dibenzofuran-2-yloxyacetic acid acts as a potent antioxidant by scavenging free radicals and protecting cells from oxidative stress. Its role in preventing age-related diseases and oxidative damage warrants further exploration .

Anti-Viral Potential

Preliminary studies indicate that this compound may inhibit certain viruses, including hepatitis C virus (HCV). Researchers are investigating its mechanism of action and potential as an anti-HCV therapeutic agent .

Synthetic Applications

Chemists have developed novel methods for constructing benzofuran rings, including those involving 2-dibenzofuran-2-yloxyacetic acid. These synthetic pathways enable the creation of complex polycyclic benzofuran derivatives, which have applications in drug discovery and materials science .

Natural Product Sources

While 2-dibenzofuran-2-yloxyacetic acid is not directly isolated from natural sources, it belongs to the broader class of benzofuran compounds found in higher plants. These natural products serve as inspiration for drug development and provide insights into the compound’s biological activities .

作用机制

Target of Action

Benzofuran compounds, such as 2-dibenzofuran-2-yloxyacetic Acid, are ubiquitous in nature and have been shown to have strong biological activities For instance, it is suggested that the catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds affect various biochemical pathways. For instance, bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . A characteristic feature of this kind of degradation pathway is the generation of a yellow-colored metabolite identified as the enol of 2-hydroxy-4-(3′oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) . Another product called 4-(2-hydroxy-3-benzofuranyl)-2-oxo-3-butenoic acid can also be produced .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

The action environment of 2-dibenzofuran-2-yloxyacetic Acid can influence its action, efficacy, and stability. For instance, the removal of dioxins, a group of structurally related chemicals including dibenzofurans, from the environment is challenging due to their persistence, recalcitrance to biodegradation, and prevalent nature . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action of 2-dibenzofuran-2-yloxyacetic Acid.

未来方向

Benzofuran derivatives, including 2-dibenzofuran-2-yloxyacetic Acid, have shown potential in various fields, particularly in medicinal chemistry. For instance, new benzofuran hybrids have been synthesized as dual PI3K/VEGFR2 inhibitors targeting cancer . This suggests that 2-dibenzofuran-2-yloxyacetic Acid and similar compounds may have potential future applications in the development of new therapeutic agents .

属性

IUPAC Name |

2-dibenzofuran-2-yloxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJPFPXXIRGPLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-dibenzofuran-2-yloxyacetic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)

![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)

![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)

![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)